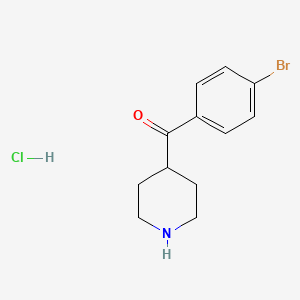

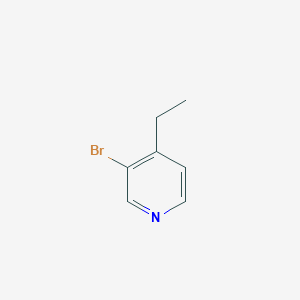

![molecular formula C7H12N2O B1282465 Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one CAS No. 16620-83-0](/img/structure/B1282465.png)

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

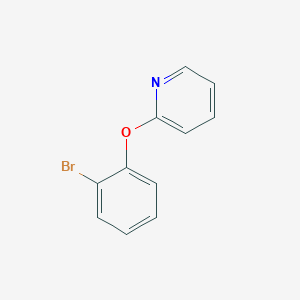

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one is a heterocyclic compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a fused pyrrolopyrazine ring system, which is a common structural motif in many biologically active molecules and pharmaceutical agents .

Synthesis Analysis

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives has been approached through different methodologies. One method involves the use of furfurol and α-amino acids to develop new procedures for synthesizing α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids and 1,2-dihydropyrrolo-[1,2-a]pyrazin-3(4H)-ones . Another approach is the modification of the Ugi four-component reaction, which has been utilized to efficiently synthesize novel heterocyclic structures related to hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one . Additionally, a stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrroles, which are structurally related to hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one, has been achieved using Cu(I)-NHC catalysis, demonstrating the versatility of metal-catalyzed reactions in constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the molecular structure of a related compound, hexahydropyrazino[2,3-e]pyrazine, was established by single-crystal X-ray analysis, which provides insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one and its derivatives can undergo various chemical reactions, which are essential for further functionalization and application in drug design. For example, the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors involves structure-based scaffold decoration and a stereoselective approach, indicating the compound's reactivity towards selective modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, as seen in the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which display strong blue fluorescence and high quantum yields of fluorescence . These properties are crucial for the potential use of these compounds in optical materials and fluorescent probes.

Applications De Recherche Scientifique

Synthesis Applications :

- Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related compounds have been synthesized for use as precursors in the construction of octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. These syntheses involve intricate steps such as intramolecular 1,4-addition, reductive cyclization, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).

Pharmacological Investigations :

- Tetrahydropyrrolo[1,2-a]pyrazines have been synthesized and tested for their potential as vascular smooth muscle relaxants and antihypertensive agents. Interestingly, compounds with the most relaxation of aortic smooth muscle showed the least hypotensive activity (Abou-Gharbia, Freed, Mccaully, Silver, & Wendt, 1984).

Receptor Antagonist Development :

- Bicyclic piperazinylbenzenesulphonamides derivatives containing the hexahydropyrrolo[1,2-a]pyrazin-2-yl group have shown high affinity for the 5-HT6 receptor, demonstrating excellent selectivity and good brain penetration, making them potential candidates in neurological research (Bromidge et al., 2002).

Chemical Space Exploration :

- A study reported the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazines, exploring their potential in biologically relevant contexts and their utility in constructing diverse chemical frameworks (Palomba et al., 2018).

Catalytic Reaction Studies :

- Research on the catalytic reactions involving pyrrolo[1,2-a]pyrazines has led to the development of efficient methods for synthesizing structurally complex and functionally diverse compounds, highlighting the versatility of these molecules in synthetic organic chemistry (Singh et al., 2022).

Novel Compound Isolation :

- A new compound, 2-(2,3,6-Tribromo-4,5-dihydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, was isolated from the marine red alga Symphyocladia latiuscula. This discovery expands the chemical diversity and potential biological applications of hexahydropyrrolo[1,2-a]pyrazines (Xu et al., 2012).

Asymmetric Synthesis and Catalysis :

- Research has been conducted on the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, offering a direct approach to chiral tetrahydropyrrolo[1,2-a]pyrazine derivatives. This highlights the compound's relevance in asymmetric synthesis and catalysis (Huang et al., 2014).

Propriétés

IUPAC Name |

2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZOGYWWGUUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544868 |

Source

|

| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one | |

CAS RN |

16620-83-0 |

Source

|

| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

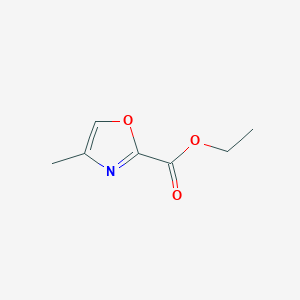

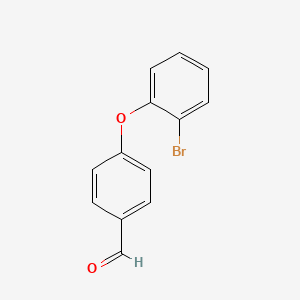

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)